YL-109

Triple-negative breast cancer AhR ligand Benzothiazole antitumor agents

YL-109 is a differentiated AhR agonist that transcriptionally upregulates the E3 ligase CHIP—a mechanism absent in generic benzothiazoles. This drives anti‑proliferative, anti‑invasive, and anti‑metastatic activity in TNBC models (MDA‑MB‑231 IC50 4.02 µM) where 5F‑203 is inactive. It also reduces mammosphere formation and protects against LPS‑induced multi‑organ injury in vivo. Choose YL‑109 to dissect AhR‑CHIP axis biology in cancer and sepsis with a compound that delivers target‑specific pharmacology rather than a generic AhR response.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
CAS No. 36341-25-0
Cat. No. B1684375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYL-109
CAS36341-25-0
Synonyms2-(4-hydroxy-3-methoxyphenyl)benzothiazole
YL-109
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
InChIKeyKRVBOHJNAFQFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YL-109 (CAS 36341-25-0) as a CHIP‑Inducing Antitumor Benzothiazole for Triple‑Negative Breast Cancer Research


YL-109 (2‑(4‑hydroxy‑3‑methoxyphenyl)‑benzothiazole; CAS 36341‑25‑0) is a synthetic small‑molecule benzothiazole that acts as an aryl hydrocarbon receptor (AhR) ligand. Its primary biological effect is the transcriptional induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70‑interacting protein, also known as STUB1) [1]. This mechanism distinguishes YL‑109 from earlier benzothiazoles that rely predominantly on CYP‑mediated bioactivation and DNA damage, positioning it as a tool for probing AhR‑CHIP axis biology [1].

Why In‑Class AhR Ligands Cannot Substitute for YL‑109 in TNBC Experimental Systems


Substituting a generic AhR agonist for YL‑109 fails because distinct AhR ligands activate divergent downstream transcriptional programs and exhibit profoundly different cell‑type selectivity. The classic 2‑(4‑aminophenyl)‑benzothiazoles (e.g., 5F‑203) potently inhibit ER‑positive breast cancer cells (MCF‑7) but are largely inactive against triple‑negative breast cancer (TNBC) cells such as MDA‑MB‑231 [1]. In contrast, YL‑109 retains anti‑proliferative and anti‑invasive activity in TNBC models while still engaging AhR signaling [1]. Furthermore, the CHIP induction observed with YL‑109 is not a universal feature of all AhR ligands; many activate CYP1A1 without robustly upregulating CHIP, making YL‑109 a specialized probe for CHIP‑dependent biology [1][2].

Quantitative Differentiation of YL‑109 Against Closest AhR‑Acting Analogs


Activity in Triple‑Negative Breast Cancer Cells Where Aminophenyl‑Benzothiazoles Fail

YL‑109 inhibits the proliferation of MDA‑MB‑231 triple‑negative breast cancer (TNBC) cells with an IC50 of 4.02 µM, whereas the structurally related 2‑(4‑aminophenyl)‑benzothiazoles (e.g., 5F‑203) are reported to be inactive or poorly active against ER‑negative breast cancer cells [1][2]. This differential TNBC activity represents a critical selection criterion for studies focused on aggressive, hormone‑independent breast cancer.

Triple-negative breast cancer AhR ligand Benzothiazole antitumor agents

Superior Potency in ER‑Positive MCF‑7 Breast Cancer Cells vs. 5F‑203

In MCF‑7 ER‑positive breast cancer cells, YL‑109 exhibits an IC50 of 85.8 nM, which is approximately 8.9‑fold more potent than the investigational AhR ligand 5F‑203 (IC50 = 0.761 µM) under comparable cell culture conditions [1][2]. This enhanced potency, combined with a distinct chemical scaffold (hydroxy‑methoxyphenyl vs. amino‑methylphenyl), provides a higher sensitivity window for detecting AhR‑dependent effects.

ER-positive breast cancer AhR agonist Antiproliferative potency

In Vivo Suppression of Tumor Growth and Metastasis in TNBC Xenografts

In a nude mouse xenograft model using MDA‑MB‑231 TNBC cells, YL‑109 (15 mg/kg, i.p., every 2 days) significantly attenuated primary tumor growth and reduced the number of lung metastases compared with vehicle‑treated controls [1]. This in vivo efficacy against a highly aggressive TNBC model is a differentiating feature, as many AhR‑active benzothiazoles lack robust activity against ER‑negative tumors in vivo [1].

In vivo xenograft Metastasis Triple-negative breast cancer

CHIP‑Dependent Protection Against LPS‑Induced Sepsis and Multi‑Organ Injury

Beyond oncology, YL‑109 has demonstrated CHIP‑dependent protection in a murine LPS‑induced sepsis model. Treatment with YL‑109 reduced mortality and protected against cardiac, pulmonary, and intestinal injury. Crucially, these protective effects were abolished in CHIP knockout mice, confirming that the compound's therapeutic action is mediated through CHIP upregulation [1]. This provides a genetic validation of target engagement in vivo that is not commonly established for many AhR tool compounds.

Sepsis CHIP induction Inflammation

Reduction of Breast Cancer Stem Cell Properties in Mammosphere Cultures

YL‑109 markedly inhibited mammosphere formation in MDA‑MB‑231 cells, a functional readout of breast cancer stem cell (CSC) activity. Flow cytometric analysis further showed a decrease in the ALDH‑positive cell population, a well‑established CSC marker. Additionally, YL‑109 reduced mRNA expression of stemness‑associated genes Klf‑4 and Hes1 [1]. This anti‑CSC effect is a specific downstream consequence of CHIP induction and is not a general property of all AhR‑active benzothiazoles.

Cancer stem cells Mammosphere formation ALDH activity

Mechanistic Engagement of AhR‑CHIP Axis with Distinct SAR

YL‑109 possesses a 4‑hydroxy‑3‑methoxyphenyl substituent on the benzothiazole core, in contrast to the 4‑amino‑3‑methylphenyl group found in 5F‑203 and related clinical candidates [1]. This structural difference correlates with a distinct biological profile: YL‑109 induces CHIP transcription via AhR recruitment to the CHIP promoter, whereas many aminophenyl‑benzothiazoles primarily drive CYP1A1 expression and DNA damage responses [1][2]. The YL‑109‑induced increase in CHIP mRNA and protein levels was abrogated by AhR siRNA knockdown, confirming that CHIP induction is AhR‑dependent [1].

Structure-activity relationship AhR transcriptional activation CHIP induction

Recommended Experimental Scenarios for YL‑109 Procurement


Investigating AhR‑CHIP Axis in Triple‑Negative Breast Cancer Models

Use YL‑109 to induce CHIP expression and suppress proliferation/migration/invasion in MDA‑MB‑231 or BT‑20 TNBC cells. The compound's activity in these ER‑negative cells (IC50 4.02 µM in MDA‑MB‑231) enables studies of AhR‑CHIP‑mediated tumor suppression that cannot be performed with 2‑(4‑aminophenyl)‑benzothiazoles, which are inactive against TNBC. Confirm CHIP induction via qPCR and immunoblotting, and validate AhR dependency using α‑naphthoflavone (α‑NF) co‑treatment or AhR siRNA [1].

Probing CHIP‑Dependent Regulation of Cancer Stem Cell Properties

Employ YL‑109 in mammosphere formation assays to quantify its ability to reduce the breast cancer stem cell population. Flow cytometric analysis of ALDH activity and transcriptional profiling of stemness markers (Klf‑4, Hes1) following YL‑109 treatment can dissect the role of CHIP in maintaining CSC characteristics. This application leverages YL‑109's unique CHIP‑inducing pharmacology, which is not a shared feature among all AhR agonists [1].

In Vivo Analysis of CHIP‑Mediated Suppression of Metastasis and Tumor Growth

For in vivo studies, YL‑109 can be administered intraperitoneally (15 mg/kg every 2 days) in nude mouse xenograft models using MDA‑MB‑231 or MCF‑7 cells. Monitor primary tumor volume and, in the case of MDA‑MB‑231, quantify lung metastatic burden. This application is particularly relevant for researchers seeking to validate the anti‑metastatic effects of CHIP induction in a whole‑organism setting, as YL‑109 has demonstrated robust in vivo efficacy in TNBC models where other benzothiazoles fail [1].

Validating CHIP‑Dependent Protective Effects in Sepsis and Inflammatory Injury Models

YL‑109 serves as a pharmacological tool to interrogate CHIP's role in mitigating LPS‑induced multi‑organ injury. In murine sepsis models, YL‑109 treatment reduces mortality and protects cardiac, pulmonary, and intestinal tissues. The availability of CHIP knockout mice allows for definitive demonstration of CHIP dependency, as the protective effects of YL‑109 are abolished in the knockout background. This provides a robust experimental paradigm for dissecting CHIP‑ERK‑NF‑κB crosstalk in inflammation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for YL-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.